molecular formula C7H11NO2 B107979 tert-Butyl cyanoacetate CAS No. 1116-98-9

tert-Butyl cyanoacetate

Cat. No.: B107979
CAS No.: 1116-98-9
M. Wt: 141.17 g/mol
InChI Key: BFNYNEMRWHFIMR-UHFFFAOYSA-N
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Description

tert-Butyl cyanoacetate (TBCA, CAS 1116-98-9) is a colorless liquid with a pungent odor, widely used in organic synthesis. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol, a boiling point of 40–42°C, and a density of 0.988 g/cm³ . Structurally, it consists of a cyanoacetate moiety esterified with a tert-butyl group, providing steric bulk and stability.

TBCA is a key reagent in Knoevenagel condensations to synthesize acrylates (e.g., tert-butyl phenylcyanoacrylates) , cyclopropanated sugar derivatives , and vinylogous ureas . It also enhances β-selectivity in sugar nucleoside coupling reactions . Its miscibility with organic solvents and reversible reactivity under varied conditions make it versatile .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl cyanoacetate can be synthesized through multiple methods. One common method involves the reaction of cyanoacetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as N,N’-Dicyclohexylcarbodiimide. The reaction is typically carried out in a solvent like dichloromethane at room temperature .

Another method involves the reaction of tert-butyl bromoacetate with potassium cyanide in methanol. This method is efficient and provides a high yield of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of cyanoacetic acid with tert-butyl alcohol using acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2.1. Synthesis of Isoquinolines

One of the primary applications of tert-butyl cyanoacetate is in the synthesis of isoquinolines. It can undergo functionalization and decarboxylation to yield 3-amino-4-alkyl isoquinolines, which are important in pharmaceuticals .

Case Study:
A study demonstrated the synthesis of vinylogous urea from this compound, achieving a yield of 50% through a multi-step reaction involving enolate addition to cyanamide methyl ester . This method showcases the compound's utility in generating nitrogen-containing heterocycles.

2.2. Medicinal Chemistry

This compound has been investigated for its role in drug discovery, particularly in enhancing metabolic stability. Research indicates that substituting the tert-butyl group with more stable moieties can improve the pharmacokinetic profiles of drug candidates .

Data Table: Metabolic Stability Comparison

CompoundMetabolic Stability (t½)Clearance (mL/min/kg)
This compound63 minHigh
Cp-CF₃ Analog114 minLow

This table illustrates how modifications to the tert-butyl group can significantly impact drug metabolism and clearance rates.

3.1. Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for producing various polymeric materials. Its reactive cyano group allows it to participate in polymerization reactions, leading to materials with desirable properties for coatings and adhesives.

Case Study:
Research has shown that incorporating this compound into polymer formulations enhances flexibility and thermal stability, making it suitable for high-performance applications .

3.2. Agrochemicals

The compound is also explored in the agrochemical sector, particularly as an intermediate in synthesizing pesticides and herbicides. Its ability to form complex structures under mild conditions makes it valuable for developing new agrochemical agents.

Mechanism of Action

The mechanism of action of tert-butyl cyanoacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the methylene group adjacent to it highly reactive. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Ethyl Cyanoacetate

Property tert-Butyl Cyanoacetate Ethyl Cyanoacetate
Molecular Formula C₇H₁₁NO₂ C₅H₇NO₂
Molecular Weight 141.17 g/mol 113.12 g/mol
pKa (Active Methylene) <9 <9
Boiling Point 40–42°C 208–210°C
Key Applications Knoevenagel condensations, cyclopropanation Synthesis of dyes, pharmaceuticals

Key Differences :

  • Steric Effects: The tert-butyl group in TBCA introduces steric hindrance, slowing reaction rates but improving selectivity in cyclopropanation and glycosylation . Ethyl cyanoacetate, with a smaller ester group, reacts faster but offers less steric control.
  • Solubility: TBCA’s tert-butyl group enhances solubility in non-polar solvents compared to ethyl derivatives .

tert-Butyl Acetoacetate

Property This compound tert-Butyl Acetoacetate
Functional Group Cyano (-CN) Keto (-CO-)
Molecular Formula C₇H₁₁NO₂ C₈H₁₄O₃
Molecular Weight 141.17 g/mol 158.20 g/mol
Key Applications Vinylogous ureas, β-selective couplings Claisen condensations, enolate chemistry

Key Differences :

  • Reactivity: The cyano group in TBCA acts as a strong electron-withdrawing group, facilitating nucleophilic additions (e.g., Knoevenagel). In contrast, the keto group in tert-butyl acetoacetate enables enolate formation for Claisen or alkylation reactions .
  • Biological Relevance : tert-Butyl acetoacetate is a precursor in ketone body metabolism, while TBCA is primarily used in synthetic chemistry .

Benzyl Cyanoacetate

Property This compound Benzyl Cyanoacetate
Ester Group tert-Butyl Benzyl
Molecular Weight 141.17 g/mol 175.17 g/mol
Key Applications Cyclopropanation , polymer synthesis Peptide modifications, aromatic systems

Key Differences :

  • Aromatic vs. Aliphatic Ester: The benzyl group in benzyl cyanoacetate introduces aromaticity, enabling π-π interactions in materials science. TBCA’s tert-butyl group improves thermal stability and reduces polarity .

tert-Butyl Iodoacetate

Property This compound tert-Butyl Iodoacetate
Functional Group Cyano (-CN) Iodo (-I)
Molecular Formula C₇H₁₁NO₂ C₆H₁₁IO₂
Key Applications Nucleophilic additions Alkylation, radiopharmaceuticals

Key Differences :

  • Reactivity: The iodo group in tert-butyl iodoacetate is a superior leaving group, enabling SN2 reactions. TBCA’s cyano group participates in conjugate additions or cyclizations .

Biological Activity

tert-Butyl cyanoacetate (TBCA) is an important compound in organic synthesis, particularly in the preparation of various biologically active molecules. Its structure, characterized by a tert-butyl group and a cyanoacetate moiety, enables it to participate in diverse chemical reactions, leading to applications in medicinal chemistry and pharmaceuticals. This article reviews the biological activities associated with TBCA, including its antimicrobial properties and its role as a building block in drug development.

  • Chemical Formula : C7_{7}H11_{11}NO2_{2}
  • Molecular Weight : 143.17 g/mol
  • CAS Number : 1116-98-9

Antimicrobial Properties

Research indicates that TBCA exhibits significant antimicrobial activity. A study explored its potential as an inhibitor of biofilm formation in uropathogenic Escherichia coli. The results demonstrated that TBCA derivatives could effectively reduce biofilm development without affecting bacterial growth, suggesting a targeted mechanism of action against virulence factors rather than general bacterial viability .

Table 1: Summary of Antimicrobial Activity of TBCA Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
This compoundBiofilm inhibitionLow micromolar
6-tert-butyl-substituted analogsBiofilm inhibitionLow micromolar
6-phenyl-substituted analogsBiofilm inhibitionLower than tert-butyl analogs

The mechanism by which TBCA and its derivatives inhibit biofilm formation involves interference with pili formation in bacteria. Electron microscopy studies confirmed that TBCA-treated bacteria exhibited reduced piliation, which is crucial for biofilm establishment . This suggests that TBCA may serve as a novel class of antivirulence agents.

Case Studies and Research Findings

  • Synthesis and Evaluation : A significant study synthesized various TBCA derivatives to evaluate their biological activities. The findings revealed that structural modifications led to varying degrees of antimicrobial potency, emphasizing the importance of molecular structure in biological activity .
  • Bioactivity against Human Pathogens : Another investigation focused on the antibacterial properties of TBCA against clinically relevant pathogens. The study found that certain derivatives displayed enhanced activity compared to the parent compound, indicating potential for further development into therapeutic agents .
  • Application in Drug Development : TBCA has been utilized as a versatile building block in synthesizing compounds with potential therapeutic applications, including g-secretase inhibitors and antagonists for various receptors involved in pain and inflammation pathways .

Q & A

Q. What are the standard laboratory protocols for synthesizing tert-butyl cyanoacetate, and how can purity be validated post-synthesis?

Basic Research Focus
this compound is typically synthesized via esterification of cyanoacetic acid with tert-butanol under acid catalysis. Post-synthesis, purification is achieved through fractional distillation (boiling point: 40–42°C) to isolate the product . Purity validation employs gas chromatography (GC) to confirm >97% purity, supplemented by refractive index measurements (1.420) and NMR spectroscopy for structural verification .

Q. How should researchers optimize reaction conditions to resolve yield discrepancies in vinylogous urea synthesis using this compound?

Advanced Research Focus
Yield variations (e.g., 27% vs. 50%) in vinylogous urea synthesis may arise from differences in starting materials (tert-butyl acetate vs. cyanoacetate), base selection (e.g., LHMDS), or reaction stoichiometry . Systematic optimization involves:

  • Screening bases (e.g., DBU, KOtBu) to enhance enolate formation.
  • Adjusting solvent polarity to stabilize intermediates.
  • Monitoring reaction progression via TLC or in-situ NMR to identify kinetic bottlenecks.

Q. What methodologies enhance stereocontrol in cyclopropane derivatives synthesized via this compound-mediated reactions?

Advanced Research Focus
Stereoselective cyclopropanation using this compound, as in the synthesis of tert-butyl (1RS,2SR)-1-cyano-2-phenylcyclopropanecarboxylate, requires:

  • Precise stoichiometry of styrene and this compound (5.36 g : 5.00 g) .
  • Temperature control to favor kinetic over thermodynamic products.
  • Diastereomeric ratio (dr) analysis via 1H^1H NMR (e.g., 83:17 dr) to assess stereochemical outcomes .

Q. Which analytical techniques are essential for characterizing this compound in complex reaction mixtures?

Basic Research Focus
Key techniques include:

  • GC : Quantifies purity and detects volatile byproducts (e.g., tert-butanol residuals) .
  • NMR : Confirms structural integrity via characteristic signals (e.g., tert-butyl singlet at δ 1.55 ppm, cyano group absence in 1H^1H NMR) .
  • Refractive Index : Matches literature values (1.420) to verify identity .

Q. How can solvent-free iridium-catalyzed alkylation with this compound improve synthetic efficiency and environmental impact?

Advanced Research Focus
Solvent-free conditions minimize waste and enhance atom economy. For example, iridium-catalyzed alkylation with alcohols under solvent-free conditions achieves:

  • Reduced reaction steps by avoiding solvent removal .
  • Improved scalability for green chemistry applications.
  • Monitoring via 1H^1H NMR to ensure complete conversion and minimize side reactions.

Q. What are the critical safety considerations when handling this compound in academic laboratories?

Basic Research Focus

  • PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 118°C) .
  • Storage : Keep in airtight containers at <25°C to prevent degradation .

Q. What experimental approaches are used to determine the stability and decomposition products of this compound under varying storage conditions?

Advanced Research Focus

  • Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and analyze degradation via GC/MS to identify byproducts (e.g., cyanoacetic acid) .
  • Kinetic Modeling : Predict shelf-life using Arrhenius equations based on decomposition rates.
  • Storage Recommendations : Cool (4°C), dry environments to minimize hydrolysis .

Properties

IUPAC Name

tert-butyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNYNEMRWHFIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061501
Record name Acetic acid, cyano-, 1,1-dimethylethyl ester
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Molecular Weight

141.17 g/mol
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CAS No.

1116-98-9
Record name tert-Butyl cyanoacetate
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Record name Acetic acid, 2-cyano-, 1,1-dimethylethyl ester
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